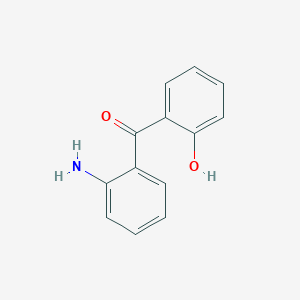
(2-Aminophenyl)(2-hydroxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
苯异硫氰酸酯,也称为异硫氰酸苯,是一种化学化合物,分子式为 C7H5NS。它是一种无色液体,具有辛辣的气味,主要用作各种化学分析中的试剂。 苯异硫氰酸酯以其在 Edman 降解过程中的作用而闻名,该过程用于测定肽中氨基酸的序列 .
准备方法
合成路线和反应条件: 苯异硫氰酸酯可以通过多种方法合成:
苯胺与二硫化碳和氨反应: 苯胺与二硫化碳和浓氨反应生成苯胺的二硫代氨基甲酸盐。
Sandmeyer 反应: 苯胺与亚硝酸钠和硫氰酸铜(I)反应生成苯异硫氰酸酯.
工业生产方法: 苯异硫氰酸酯的工业生产通常涉及苯胺与二硫化碳和氨反应,然后用硝酸铅(II)氧化。 这种方法因其效率和可扩展性而受到青睐 .
化学反应分析
苯异硫氰酸酯会发生各种化学反应,包括:
环化反应: 在合适的试剂存在下,苯异硫氰酸酯可以发生环化反应形成杂环化合物.
加成反应: 它可以与亲核试剂(如醇和硫醇)反应形成相应的加合物.
常用试剂和条件:
胺: 用于取代反应生成硫脲。
醇和硫醇: 用于加成反应生成加合物。
环化试剂: 各种试剂可以诱导环化形成杂环化合物。
主要产物:
硫脲: 由与胺的反应形成。
杂环化合物: 通过环化反应形成。
加合物: 由与亲核试剂的加成反应形成。
科学研究应用
Medicinal Chemistry
Anticancer Properties
Research indicates that compounds similar to (2-Aminophenyl)(2-hydroxyphenyl)methanone exhibit potential anticancer properties. For instance, studies have shown that phenolic compounds can modify proteins and enzymes, leading to apoptosis in cancer cells. The ability of this compound to inhibit specific enzyme pathways involved in cancer progression is of particular interest .
Tyrosinase Inhibition
Tyrosinase is an enzyme critical in melanin biosynthesis, and its inhibition is a target for developing treatments for hyperpigmentation disorders. This compound derivatives have been evaluated for their inhibitory effects on tyrosinase activity. In vitro studies demonstrated that certain derivatives significantly inhibited tyrosinase, suggesting their potential as anti-melanogenic agents .
Biochemistry
Role in Enzyme Activity
The compound plays a crucial role in biochemical assays aimed at understanding enzyme mechanisms. For example, it has been used as a substrate or inhibitor in studies evaluating the activity of various enzymes, including those involved in metabolic pathways related to phenolic compounds .
Antioxidant Activity
Research has also highlighted the antioxidant properties of this compound. Antioxidants are vital for neutralizing free radicals and reducing oxidative stress in biological systems. Studies indicate that this compound can scavenge free radicals effectively, contributing to its potential therapeutic applications .
Materials Science
Photopolymerization Applications
In materials science, this compound has been investigated for its use in photopolymerization processes. The compound can serve as a photoinitiator in the synthesis of polymers with enhanced thermal stability and chemical resistance . This application is particularly relevant in the development of advanced coatings and adhesives.
Summary of Case Studies
作用机制
苯异硫氰酸酯通过与蛋白质和酶中亲核位点形成共价键来发挥其作用。这种修饰可以改变这些生物分子的功能,从而导致各种生物学效应。 例如,在 Edman 降解过程中,苯异硫氰酸酯与肽的 N 端氨基酸反应形成苯硫代氨基甲酰衍生物,然后可以将其裂解并鉴定 .
相似化合物的比较
苯异硫氰酸酯属于异硫氰酸酯家族,该家族包含几种类似的化合物:
苯乙基异硫氰酸酯: 以其抗癌特性而闻名,存在于十字花科蔬菜中.
萝卜硫素: 另一种具有强抗癌和抗氧化特性的异硫氰酸酯.
烯丙基异硫氰酸酯: 存在于芥末和辣根中,以其抗菌特性而闻名.
苯异硫氰酸酯的独特性: 苯异硫氰酸酯因其在 Edman 降解过程中的特殊应用而独一无二,Edman 降解过程是蛋白质测序的关键技术。 它能够与氨基酸形成稳定的衍生物,使其在生物化学研究中不可或缺 .
生物活性
(2-Aminophenyl)(2-hydroxyphenyl)methanone, also known as 2-amino-2'-hydroxybenzophenone, is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C13H11N1O2
- Molecular Weight : 227.23 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostaglandins .
- Antioxidant Properties : The presence of hydroxyl groups in its structure suggests that it may exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress .
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. The following table summarizes findings related to its cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.4 | Induction of apoptosis |
| A549 (Lung Cancer) | 12.3 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 10.5 | Cell cycle arrest |
The compound was found to induce apoptosis in MCF-7 cells through the activation of caspase pathways, leading to programmed cell death .
Anti-inflammatory Activity
In vitro studies have demonstrated the compound's ability to reduce the production of pro-inflammatory cytokines. The following data illustrates its effectiveness:
- Reduction in PGE2 Levels : At a concentration of 5 µM, this compound reduced PGE2 levels by approximately 86% in HCA-7 cells, indicating potent anti-inflammatory effects .
Case Studies
-
Study on Breast Cancer Cells :
A study conducted on MCF-7 cells showed that treatment with this compound led to significant apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating cell death. -
Inflammation Model :
In an animal model of inflammation, administration of the compound resulted in a marked decrease in paw edema and inflammatory markers, supporting its potential use as an anti-inflammatory agent.
属性
IUPAC Name |
(2-aminophenyl)-(2-hydroxyphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,15H,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKFGNLMLHVIDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=C2O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40561983 |
Source


|
| Record name | (2-Aminophenyl)(2-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13134-93-5 |
Source


|
| Record name | (2-Aminophenyl)(2-hydroxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40561983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













